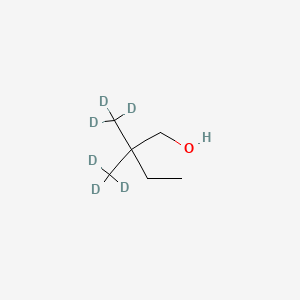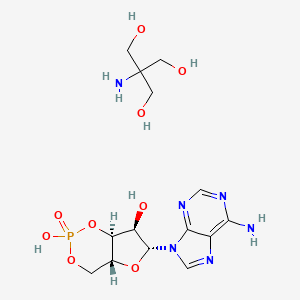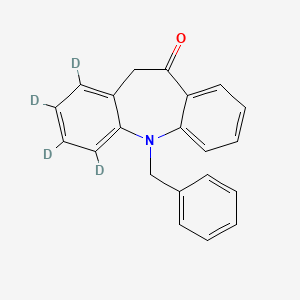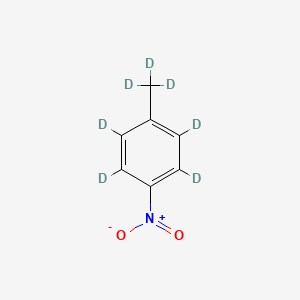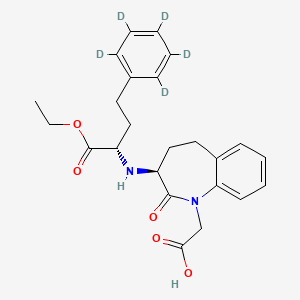
N-乙酰美沙拉嗪-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
A labeled Salicylic Acid derivative. Inhibitor of recombinant human thiopurine methyltransferase (hTPMT).
科学研究应用
分析方法开发与验证
“N-乙酰美沙拉嗪-d3” 可用于分析方法开发与验证 (AMV)。它在美沙拉嗪的商业生产过程中特别有用 .
质量控制应用
该化合物在缩写新药申请 (ANDA) 的质量控制 (QC) 应用或美沙拉嗪的商业生产过程中发挥着重要作用 .
炎症性肠病的治疗
美沙拉嗪,也称为 5-氨基水杨酸 (5-ASA),已被用于治疗炎症性肠病 (IBD),包括溃疡性结肠炎 (UC) 和轻度至中度克罗恩病已有 40 多年 .
抗氧化特性
5-ASA 是一种抗氧化剂,在非甾体抗炎药 (NSAID) 中具有很高的生物活性。 它已在实验中用于治疗其他疾病 .
抗炎特性
抗菌和抗真菌特性
抗癌特性
胃保护(胃保护)
作用机制
Target of Action
N-Acetyl Mesalazine-d3, also known as 5-aminosalicylic acid (5-ASA), is an aminosalicylate drug used to treat mild to moderate active ulcerative colitis and also to maintain remission once achieved . It is an anti-inflammatory agent, structurally related to the salicylates and non-steroidal anti-inflammatory drugs like acetylsalicylic acid .
Mode of Action
The mode of action of N-Acetyl Mesalazine-d3 involves its interaction with its targets in the body. It is metabolized both pre-systemically by the intestinal mucosa and systemically in the liver to N-acetyl-5-aminosalicylic acid (N-Ac-5-ASA) principally by NAT-1 . Some acetylation also occurs through the action of colonic bacteria . In the anti-oxidant activity of SSZ, the phenoxyl group of 5-ASA acts as an electron (or H-atom) donor .
Biochemical Pathways
The biochemical pathways affected by N-Acetyl Mesalazine-d3 are primarily related to its anti-inflammatory and anti-oxidant properties. It has been shown to inhibit the β-catenin signalling pathway acting through the upregulation of μ-protocadherin gene in colo-rectal cancer cells .
Pharmacokinetics
The pharmacokinetic properties of N-Acetyl Mesalazine-d3 have been studied in healthy subjects. After receiving mesalazine enema (1 g/100 mL) once daily for 7 consecutive days, the mean maximum plasma concentration (Cmax), area under plasma drug concentration-time curve from time 0 to the last measurable plasma concentration time point (AUC0-t) and elimination half-life (t1/2) of mesalazine were found to be 1007.64 (369.00) ng/mL, 9608.59 (3533.08) h·ng/mL and 3.33 (1.99) h, respectively .
Result of Action
The result of the action of N-Acetyl Mesalazine-d3 is primarily the reduction of inflammation in conditions such as ulcerative colitis. It has also been associated with a decrease in inflammatory activity and subsequently potentially reducing the risk of colorectal cancer in conditions like ulcerative colitis .
生化分析
Biochemical Properties
N-Acetyl Mesalazine-d3 interacts with various enzymes and proteins in the body. It is formed through the N-acetyltransferase activity in the liver and intestinal mucosa . The nature of these interactions is primarily metabolic, as N-Acetyl Mesalazine-d3 is a metabolite of mesalamine .
Cellular Effects
The effects of N-Acetyl Mesalazine-d3 on cells are largely related to its parent compound, mesalamine. Mesalamine has predominant actions in the gut, thereby having fewer systemic side effects . It is likely that N-Acetyl Mesalazine-d3 shares similar cellular effects.
Molecular Mechanism
As a metabolite of mesalamine, it may share similar mechanisms of action, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Studies on mesalamine, its parent compound, have shown that it is stable and does not degrade significantly over time .
Dosage Effects in Animal Models
Studies on mesalamine have shown that it has a therapeutic effect at certain dosages, with toxic or adverse effects observed at high doses .
Metabolic Pathways
N-Acetyl Mesalazine-d3 is involved in the metabolic pathways of mesalamine. It is formed through the N-acetyltransferase activity in the liver and intestinal mucosa .
Transport and Distribution
It is likely that it follows similar pathways as mesalamine, its parent compound .
Subcellular Localization
As a metabolite of mesalamine, it is likely that it is found in similar compartments or organelles .
属性
IUPAC Name |
2-hydroxy-5-[(2,2,2-trideuterioacetyl)amino]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c1-5(11)10-6-2-3-8(12)7(4-6)9(13)14/h2-4,12H,1H3,(H,10,11)(H,13,14)/i1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEFDRROBUCULOD-FIBGUPNXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)NC1=CC(=C(C=C1)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60675516 |
Source


|
| Record name | 5-[(~2~H_3_)Ethanoylamino]-2-hydroxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60675516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93968-79-7 |
Source


|
| Record name | 5-[(~2~H_3_)Ethanoylamino]-2-hydroxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60675516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

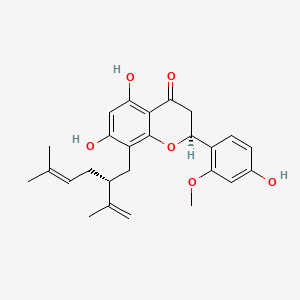
![6(R)-[2-(8(S)-(2,2-Dimethyl-d6-butyryl)oxy]-2(S),6(R)-dimethyl-1,2,6,7,8,8a(R)-hexahydro-1(S)-naphthyl]ethyl-4(R)-(t-butyl-dimethylsilyl)oxy-3,4,5,6-tetrahydro-2H-pyran-2-one](/img/structure/B562394.png)

